tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20N4O4 and a molecular weight of 308.34 g/mol . It is a solid compound that is typically stored in a dark, dry place at temperatures between 2-8°C . This compound is used primarily in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate involves several steps. One common method starts with the reaction of 5-bromo-2-nitropyridine with tert-butyl piperazine-1-carboxylate in the presence of triethylamine and dimethylsulfoxide . The reaction conditions typically involve stirring the mixture at room temperature for several hours, followed by purification to obtain the desired product .
Chemical Reactions Analysis
tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Common reagents used in these reactions include hydrogen gas , palladium on carbon (Pd/C) , and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocyclic building blocks.
Medicine: It may serve as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions . The piperazine ring provides a scaffold for binding to biological targets, potentially affecting enzyme activity or receptor interactions .
Comparison with Similar Compounds
tert-Butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
- tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
These compounds share similar structural features but differ in the position of the nitro or amino group on the pyridine ring. The unique positioning of these groups can influence the compound’s reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-(6-nitropyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)11-5-4-6-12(15-11)18(20)21/h4-6H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHURYSLZVHNTER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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